molecular formula C15H23N3O4S B2471654 3,5-Dimethyl-4-(morpholin-4-ylsulfonyl)pyrazolyl cyclopentyl ketone CAS No. 1019105-35-1

3,5-Dimethyl-4-(morpholin-4-ylsulfonyl)pyrazolyl cyclopentyl ketone

Cat. No.: B2471654
CAS No.: 1019105-35-1
M. Wt: 341.43
InChI Key: NBCFOQWOHHJXOD-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-(morpholin-4-ylsulfonyl)pyrazolyl cyclopentyl ketone is a complex organic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-(morpholin-4-ylsulfonyl)pyrazolyl cyclopentyl ketone typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dimethylpyrazole with morpholine-4-sulfonyl chloride under controlled conditions The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonyl derivative

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-(morpholin-4-ylsulfonyl)pyrazolyl cyclopentyl ketone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

3,5-Dimethyl-4-(morpholin-4-ylsulfonyl)pyrazolyl cyclopentyl ketone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-(morpholin-4-ylsulfonyl)pyrazolyl cyclopentyl ketone involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. Additionally, the pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3,5-Dimethyl-4-(morpholin-4-ylsulfonyl)pyrazolyl cyclopentyl ketone apart from similar compounds is its unique combination of functional groups. The presence of both the sulfonyl and ketone groups, along with the pyrazole ring, provides a versatile scaffold for various chemical modifications and applications.

Properties

IUPAC Name

cyclopentyl-(3,5-dimethyl-4-morpholin-4-ylsulfonylpyrazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4S/c1-11-14(23(20,21)17-7-9-22-10-8-17)12(2)18(16-11)15(19)13-5-3-4-6-13/h13H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCFOQWOHHJXOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C2CCCC2)C)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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